- Chiral Selection in Oligoadenylate Formation in the Presence of a Metal ion Catalyst or Poly(U) TemplateOrigins of Life and Evolution of Biospheres, 2005, 35(3), 213-223,
Cas no 2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine)

2596-55-6 structure
Produktname:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Adenosine5'-(trihydrogen diphosphate), P'®
- 5'-ester with adenosine
- Adenosine5'-(trihydrogen pyrophosphate), 5'®5'-ester with adenosine (8CI)
- Adenosine 5'-diphosphate, 5'®5'-ester with adenosine (6CI)
- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)
- Ap2A
- Diadenosine5',5'-pyrophosphate
- Diadenosine 5'-pyrophosphate
- Diadenosine pyrophosphate
- P1,P2-Di(adenosine-5') diphosphate
- P1,P2-Di(adenosine-5') diphosphate
- Diadenosine 2 pyrophosphate
- Diadenosine 5'-pyrophosphate
- Diadenosine 5',5'-pyrophosphate
- Ap A
- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)
- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with adenosine (8CI)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine
- 2596-55-6
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
- Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with adenosine
- Adenosine monophosphate-adenosine
- AP-A
- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)
- Diadenosine 5',5'-pyrophosphate
-
- Inchi: 3
- InChI-Schlüssel: POAWSERMDAWXQU-VQFZJOCSSA-N
- Lächelt: [C@@H]1(N2C3=C(C(=NC=N3)N)N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.P(OC[C@H]1O[C@@H](N2C3=C(C(=NC=N3)N)N=C2)[C@H](O)[C@@H]1O)(O)(O)=O
Berechnete Eigenschaften
- Genaue Masse: 676.116
- Monoisotopenmasse: 676.116
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 21
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _5.5
- Topologische Polaroberfläche: 341Ų
Experimentelle Eigenschaften
- Dichte: 2.43
- Siedepunkt: 1143.9°Cat760mmHg
- Flammpunkt: 645.6°C
- Brechungsindex: 1.981
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:4-Ethylmorpholine, C:Pb(NO3)2, S:H2O, 1 d, 20°C, pH 7.3
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1R:R:1H-Imidazole, S:D2O, 1 h, 37°C
1.218 h, 37°C
1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8
1.218 h, 37°C
1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8
Referenz
- A Simple Synthesis of Sugar Nucleoside Diphosphates by Chemical Coupling in WaterAngewandte Chemie, 2012, 51(46), 11531-11534,
Herstellungsverfahren 4
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1R:N-Methylmorpholine, R:HCl, C:MnCl2, S:H2O
Referenz
- Divalent metal ion-catalyzed pyrophosphate bond formation in aqueous solution. Synthesis of nucleotides containing polyphosphateNucleosides & Nucleotides, 1992, 11(2-4), 773-85,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1C:MnCl2
Referenz
- Facile synthesis of nucleotides containing polyphosphates by manganese(II) and cadmium(II) ion-catalyzed pyrophosphate bond formation in aqueous solutionTetrahedron Letters, 1990, 31(2), 235-8,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt
3.2R:rt
3.3R:Et3N, S:MeOH, rt
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1S:MeCN, rt
4.1R:I2
5.1S:DMF
5.2R:NH4OH, S:H2O, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt
3.2R:rt
3.3R:Et3N, S:MeOH, rt
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1S:MeCN, rt
4.1R:I2
5.1S:DMF
5.2R:NH4OH, S:H2O, rt
Referenz
- Efficient Chemical Synthesis of AppDNA by Adenylation of Immobilized DNA-5'-monophosphateOrganic Letters, 2009, 11(5), 1067-1070,
Herstellungsverfahren 9
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
5.1R:S:THF, S:DMSO, 48 h, rt
6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
7.1R:DBU, S:THF, 48 h, rt
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
5.1R:S:THF, S:DMSO, 48 h, rt
6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
7.1R:DBU, S:THF, 48 h, rt
Referenz
- Solid-Phase Synthesis of Symmetrical 5',5'-Dinucleoside Mono-, Di-, Tri-, and TetraphosphodiestersOrganic Letters, 2007, 9(22), 4483-4486,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1S:H2O, S:t-BuOH, 3 h, reflux; overnight, reflux; reflux → rt
1.2S:MeOH, S:Et2O, rt
1.1S:MeOH, 30 min, rt
2.1S:C5H5N, 72 h, rt
2.2R:NaOH, S:H2O, rt, pH 8
1.2S:MeOH, S:Et2O, rt
1.1S:MeOH, 30 min, rt
2.1S:C5H5N, 72 h, rt
2.2R:NaOH, S:H2O, rt, pH 8
Referenz
- Simple Synthesis of P1P2-Diadenosine 5'-PyrophosphateSynthetic Communications, 2008, 38(19), 3260-3269,
Herstellungsverfahren 13
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Raw materials
- Adenosine 5’-Monophosphate Disodium Salt Hydrate
- 5'-O-DMT-Bz-rA
- Adenosine monophosphate
- N,N'-Dicyclohexylcarbodiimide
- 9H-Purin-6-amine, 9-[5-O-(hydroxy-1H-imidazol-1-ylphosphinyl)-β-L-ribofuranosyl]-
- N,O-Bis(trimethylsilyl)acetamide
- 3-hydroxypropanenitrile
- Imidazole
- Adenosine 5'-Monophosphomorpholidate 4-Morpholine-N,N'-dicyclohexylcarboxamidine salt
- adenosine 5'-phosphoroimidazolide
- Benzoyl chloride
- Adenosine
- Riboflavine 5’-Phosphate
- Glucose-1-phosphate Dipotassium Salt
- Adenosine, inosinylyl-(3'→5')-
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Preparation Products
- Adenosine 5'-Triphosphate (56-65-5)
- Adenosine monophosphate (61-19-8)
- Flavine Adenine Dinucleotide (146-14-5)
- a-D-Glucopyranose, cyclic1,2-(hydrogen phosphate) (9CI) (64161-84-8)
- Adenosine 5'-(trihydrogen diphosphate), P'-α-D-glucopyranosyl ester (2140-58-1)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')- (916981-64-1)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')-β-L-adenylyl-(2'→5')- (916981-65-2)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine (2596-55-6)
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Verwandte Literatur
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine) Verwandte Produkte
- 56-65-5(Adenosine 5'-Triphosphate)
- 61-19-8(Adenosine monophosphate)
- 102029-87-8(Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 1927-31-7(2'-Deoxy-5'-ATP)
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 60-92-4(Cyclic AMP)
- 58-64-0(Adenosine 5'-Diphosphate)
- 75607-67-9(Fludarabine phosphate)
- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)
Empfohlene Lieferanten
atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
